molecular formula C10H9N3OS B1333884 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole CAS No. 260789-23-9

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Cat. No. B1333884
CAS RN: 260789-23-9
M. Wt: 219.27 g/mol
InChI Key: WYYZMBREQMJYKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-derived ligands and their metal complexes is detailed in the first paper. The ligand 3-amino-4-acetyl-5-methylpyrazole (L) was synthesized and used to prepare metal complexes with zinc, copper, and mercury. These complexes were characterized by X-ray structure analysis, which revealed a distorted tetrahedral coordination around the metal atoms . Although this does not directly describe the synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, the methods used for synthesizing pyrazole derivatives could be relevant.

Molecular Structure Analysis

The molecular structures of the synthesized ligand and its metal complexes were determined by X-ray analysis. The ligand acts as a monodentate ligand through the tertiary ring nitrogen atom. The zinc complex was found to have an orthorhombic space group, while the copper and mercury complexes were monoclinic and isostructural . This information is useful for understanding the potential molecular geometry and coordination of similar compounds.

Chemical Reactions Analysis

The second paper discusses the recyclization of 1-acyl(thioacyl)-5-hydroxy-2-pyrazoline to 1,3,4-oxa(thia)diazol-2-ine derivatives upon acetylation . This reaction is an example of the chemical reactivity of pyrazoline derivatives, which could be extrapolated to the reactivity of thiazole compounds like 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole.

Physical and Chemical Properties Analysis

The third paper provides an example of the synthesis of a pyrazole derivative and its evaluation for antibacterial, antifungal, and anti-inflammatory activities . The physicochemical characteristics and spectroscopic data (IR and 1H NMR) of the compounds synthesized in the first paper are consistent with their molecular structures . The fourth paper describes the characterization of a pyrazole compound using spectroscopic techniques and quantum chemical computational methods . The fifth paper reviews the synthesis and transformations of 5-acetyl-1,3,4-thiadiazolines, a class of heterocycles related to thiazoles, and discusses their applications in medicinal and materials chemistry .

Scientific Research Applications

Anticancer Potential

A study explored the anti-proliferative effects of a thiazole analogue, closely related to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, on various human carcinoma cell lines. It showed significant anti-proliferative activity, particularly in liver carcinoma cells. The mechanism involves inhibiting enzymes involved in apoptotic signaling and free radical processing in the liver, suggesting its potential as a liver-specific anticancer agent (Amin et al., 2017).

Antimicrobial and Anti-Inflammatory Applications

The synthesis of novel thiazole derivatives, including compounds similar to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, has shown promise in antimicrobial and anti-inflammatory applications. These compounds demonstrated varying degrees of effectiveness against bacteria and fungi, indicating their potential as antimicrobial agents (Saravanan et al., 2010; Saravanan et al., 2011).

Antiviral Research

Research into pyrazolo[3,4-d]thiazole derivatives, which are structurally related to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, has identified potential anti-HIV-1 NNRT inhibitors. These compounds might inhibit reverse transcriptase activity, an essential process in HIV replication, suggesting their use in antiviral therapies (Kasralikar et al., 2019).

Analgesic Properties

A pyrazolyl-thiazole derivative study demonstrated dose-dependent antinociception in mice without affecting spontaneous locomotion or performance. These findings indicate the potential of such compounds in developing nonsteroidal anti-inflammatory drugs (Prokopp et al., 2006).

Other Therapeutic Applications

Further studies on thiazole and pyrazole derivatives, structurally similar to 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, have shown promising binding affinities against targets like the epidermal growth factor receptor kinase (EGFR), which could be beneficial in treating various cancers (Sayed et al., 2019).

Safety And Hazards

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is classified as an irritant . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYZMBREQMJYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

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